7-O-Acetyl Ursodeoxycholic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

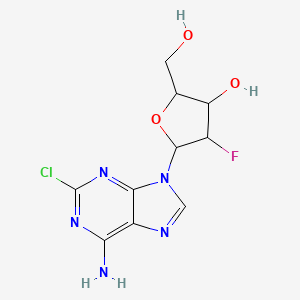

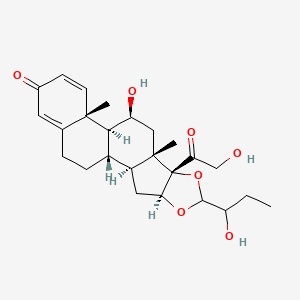

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is a chemical compound with the molecular formula C27H44O5 and a molecular weight of 448.64 . It is used in biochemical research .

Synthesis Analysis

The synthesis of ursodeoxycholic acid (UDCA), which is related to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester, involves several steps. The process starts with the dehydrogenation of the CA C-7 hydroxyl group to generate 7-oxo-DCA. Then, 12α-HSDH continues to oxidize the C-12 hydroxyl group to a carbonyl group to generate 7,12-dioxo-LCA. Finally, 7β-HSDH reduces the C-7 carbonyl group to a β hydroxyl group to synthesize 12-oxo-UDCA .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester include a molecular weight of 448.64 and a molecular formula of C27H44O5 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

.

Biochemical Synthesis

This compound serves as a starting material or intermediate in the synthesis of more complex biochemicals. It’s used to modify the structure of molecules to understand the relationship between structure and function .

Enzymatic Reaction Studies

Researchers use this ester to investigate enzymatic reactions involving bile acids. By studying the enzymatic synthesis of bile acid derivatives, scientists can develop new drugs and therapeutic agents .

Anticancer Research

The ester has shown potential in anticancer research. Studies have indicated that derivatives of this compound can be more potent against certain cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs .

Biological Activity Modification

The acetyl group in 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester can be used to alter the biological activity of molecules. This modification can enhance the therapeutic properties of drugs or create new ones with desired biological activities .

Analytical Reference Material

Due to its well-defined structure and stability, this compound is also used as a reference material in analytical studies. It helps in calibrating instruments and validating methodologies in chemical analysis .

Mécanisme D'action

Target of Action

It is related to ursodeoxycholic acid (udca), which is a naturally-occurring bile acid and has been used to treat liver disease .

Mode of Action

It’s known that udca works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .

Biochemical Pathways

Result of Action

A related compound, udcme-z-dha, has been shown to cause cell cycle arrest, and induce ros as well as mitochondrial membrane potential (mmp) loss, which may activate autophagy and in turn lead to apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJBQFRZSVOFFB-HGDNJWNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)